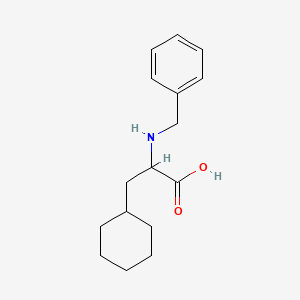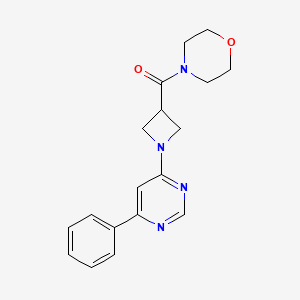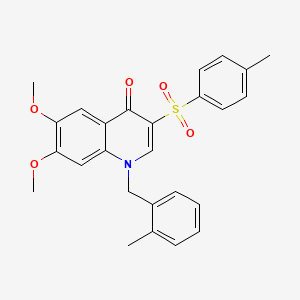![molecular formula C14H11F3N2O2 B2840673 N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide CAS No. 2415584-33-5](/img/structure/B2840673.png)
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide, also known as DF-MPJC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DF-MPJC belongs to the class of pyridine carboxamides and has been shown to exhibit potent anti-inflammatory and analgesic properties.
作用机制
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide exerts its pharmacological effects through the inhibition of the pro-inflammatory cytokines, interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It also inhibits the activation of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and immune responses. N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has also been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in the transmission of pain signals.
Biochemical and Physiological Effects:
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has been shown to exhibit potent anti-inflammatory and analgesic effects in preclinical studies. It has also been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, in animal models of inflammation. N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has been shown to reduce pain behaviors in various animal models of neuropathic pain. It has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has several advantages for lab experiments, including its high potency and selectivity for its molecular targets. It also exhibits good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has some limitations for lab experiments, including its high cost and limited availability. It also has limited solubility in water, which can make it difficult to use in certain experimental settings.
未来方向
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has several potential future directions for research. It has been suggested that N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide may have potential therapeutic applications in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide may also have potential applications in the treatment of chronic pain conditions, such as fibromyalgia and chronic back pain. In addition, N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide may have potential applications in the treatment of mood disorders, such as depression and anxiety. Further research is needed to explore these potential therapeutic applications of N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide.
合成方法
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide can be synthesized using a multi-step synthetic process. The first step involves the preparation of 3-(difluoromethoxy)aniline, which is then reacted with 3-fluoro-5-methylpyridine-2-carboxylic acid to produce N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide. The synthesis process involves several purification steps, including column chromatography, recrystallization, and HPLC. The purity of the final product can be determined using NMR spectroscopy, mass spectrometry, and elemental analysis.
科学研究应用
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of inflammatory and neuropathic pain. It has been shown to exhibit potent analgesic and anti-inflammatory effects in preclinical studies. N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide has been studied for its potential use in the treatment of cancer, as it has been shown to exhibit anti-tumor activity in various cancer cell lines.
属性
IUPAC Name |
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O2/c1-8-5-11(15)12(18-7-8)13(20)19-9-3-2-4-10(6-9)21-14(16)17/h2-7,14H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPQDKFCCHMMDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)NC2=CC(=CC=C2)OC(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(difluoromethoxy)phenyl]-3-fluoro-5-methylpyridine-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-[Benzyl(methyl)amino]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2840592.png)
![4-(4-(benzyloxy)phenyl)-6-(3-ethoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2840593.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2840599.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2840601.png)



![2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2840607.png)

